5-Bromo-N,N-dimethylpyridin-3-amine
Overview
Description
5-Bromo-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a dimethylamino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine typically involves the bromination of N,N-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
5-Bromo-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to act as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylpyridin-3-amine depends on its application:
In Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors.
In Material Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpyridin-3-amine: Similar structure but with a single methyl group instead of a dimethylamino group.
6-Bromo-N,N-dimethylpyridin-3-amine: Bromine atom is at the 6-position instead of the 5-position.
Uniqueness
5-Bromo-N,N-dimethylpyridin-3-amine is unique due to the specific positioning of the bromine atom and the dimethylamino group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMPJHDGVFITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634086 | |
Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342602-87-3 | |
Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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